![molecular formula C8H8ClN3 B187364 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 136549-13-8](/img/structure/B187364.png)

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

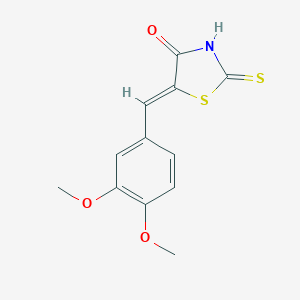

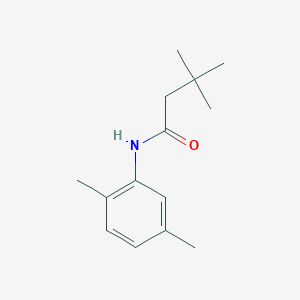

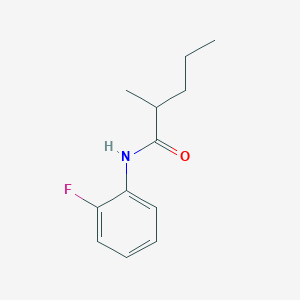

7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H8ClN3 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of this compound involves a two-step sequence starting from the appropriate methyl ketone . Another method involves the reaction of 7-chloro-l,2,4-triazolo [l,5-a]pyrimidine with salts of five-membered nitrogen-containing NH-heterocycles carried out at heating in aprotic solvents .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring . The compound has a chlorine atom at the 7-position and methyl groups at the 2 and 5 positions .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 181.63 . The compound’s InChI key is QGROGNQUPBOMJQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Structures and Frameworks :

- A study by Portilla et al. (2006) highlights the hydrogen-bonded chain of rings in related pyrazolo[1,5-a]pyrimidine derivatives. This research is significant for understanding the crystal structures of such compounds, which can be crucial for their potential applications in material science and pharmaceuticals.

Antibacterial Activity and Protein Interactions :

- He et al. (2020) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial activity. The study also explored how these compounds interact with bovine serum albumin, a key aspect for their potential use in therapeutic applications.

Regioselective Synthesis for Diverse Applications :

- Research by Drev et al. (2014) discusses the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This synthesis pathway is important for creating structurally diverse compounds that can have varied applications, including medicinal chemistry.

Antimicrobial Agents and Structure-Activity Relationship :

- The study by Aggarwal et al. (2011) focuses on the synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines and their evaluation as antimicrobial agents. Understanding the structure-activity relationship of these compounds is crucial for developing effective antimicrobial drugs.

Photophysical Properties and Medicinal Chemistry :

- Arias-Gómez et al. (2021) highlight the significance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and material science, particularly their photophysical properties. This research indicates the potential use of these compounds in drug design and material science applications (Arias-Gómez et al., 2021).

Antitumor Activities and Drug Synthesis :

- Xin (2012) discusses the synthesis of a pyrazolo pyrimidine derivative and its evaluation for antitumor activities. This adds to the growing body of research on the potential use of these compounds in cancer therapy.

Neuroinflammation Imaging in PET Scans :

- Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines for potential use as ligands in neuroinflammation imaging with PET scans. This research indicates a new application of these compounds in diagnostic imaging for neuroinflammatory processes (Damont et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 2.08, suggesting it has the potential for good bioavailability .

Propiedades

IUPAC Name |

7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGROGNQUPBOMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593466 | |

| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136549-13-8 | |

| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.